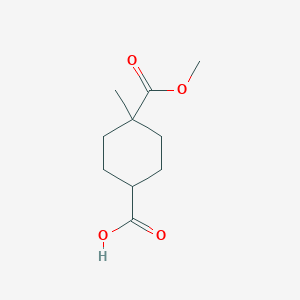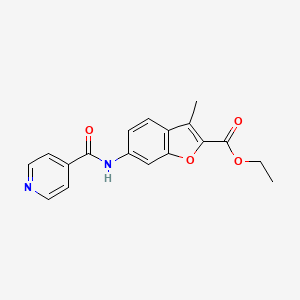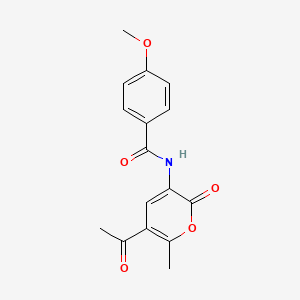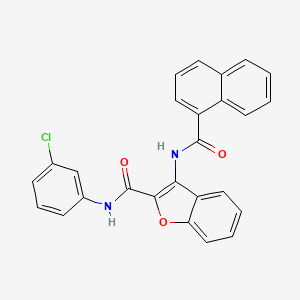![molecular formula C13H17F2NO2S2 B2900665 6-((5-Ethylthiophen-2-yl)sulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane CAS No. 2195940-04-4](/img/structure/B2900665.png)
6-((5-Ethylthiophen-2-yl)sulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “6-((5-Ethylthiophen-2-yl)sulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane” is a derivative of oxaspiro[2.5]octane . Oxaspiro[2.5]octane derivatives and analogs are used in the treatment of various disorders and conditions, such as overweight and obesity .
Synthesis Analysis
The synthesis of such compounds involves the use of pyrrolidine, a five-membered nitrogen heterocycle . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of this compound includes a spiro[2.5]octane core, which is a bicyclic structure consisting of two fused rings of different sizes . The compound also contains a sulfonyl group attached to a thiophene ring .Chemical Reactions Analysis
The chemical reactions involving this compound could be influenced by the presence of the pyrrolidine ring . The pyrrolidine ring is known for its versatility in chemical reactions due to its sp3 hybridization, contribution to the stereochemistry of the molecule, and increased three-dimensional coverage .Mecanismo De Acción
The mechanism of action of 6-((5-Ethylthiophen-2-yl)sulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes, such as acetylcholinesterase, which are involved in disease progression.
Biochemical and Physiological Effects:
Studies have shown that this compound has a range of biochemical and physiological effects. It has been found to have antioxidant activity, which may be beneficial in preventing oxidative stress-related diseases. It has also been shown to have anti-inflammatory activity, which may be useful in treating inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 6-((5-Ethylthiophen-2-yl)sulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane in lab experiments is its potential as a therapeutic agent for a variety of diseases. However, one limitation is that the mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic potential.
Direcciones Futuras
There are several future directions for research on this compound. One area of interest is further understanding the mechanism of action, which may lead to the development of more effective therapeutic agents. Additionally, there is potential for the development of new synthetic methods for this compound, which may lead to more efficient and cost-effective production. Finally, there is interest in exploring the potential of this compound as a drug delivery system for other therapeutic agents.
Métodos De Síntesis
The synthesis of 6-((5-Ethylthiophen-2-yl)sulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane involves the reaction of 5-ethyl-2-thiophenesulfonamide with 1,1-difluoro-2,2-dichloroethane in the presence of a base. The resulting product is a white crystalline solid that can be purified through recrystallization.
Aplicaciones Científicas De Investigación
This compound has shown potential as a therapeutic agent for a variety of diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been found to inhibit the activity of several enzymes, including acetylcholinesterase, which is involved in the progression of Alzheimer's disease. Additionally, it has been shown to have anticancer activity by inducing apoptosis in cancer cells.
Safety and Hazards
Propiedades
IUPAC Name |
6-(5-ethylthiophen-2-yl)sulfonyl-2,2-difluoro-6-azaspiro[2.5]octane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F2NO2S2/c1-2-10-3-4-11(19-10)20(17,18)16-7-5-12(6-8-16)9-13(12,14)15/h3-4H,2,5-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEXRGWMZQPVJPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)N2CCC3(CC2)CC3(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F2NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)acrylamide](/img/structure/B2900583.png)

![1-Benzofuran-2-yl-[4-[(6-cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2900587.png)
![1-[(Cinnamoyloxy)imino]cyclododecane](/img/structure/B2900590.png)

![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide](/img/structure/B2900592.png)


![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-4-ylurea](/img/structure/B2900596.png)


![N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2900603.png)

![1-[2-(2,2-difluoroethoxy)phenyl]-N-methylmethanamine](/img/structure/B2900605.png)